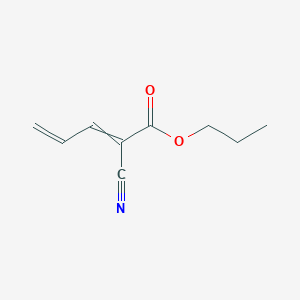
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethylsulfanyl group attached to the triazole ring
準備方法
The synthesis of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and ethylsulfanyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This can be achieved through various methods, including condensation reactions and multicomponent reactions.
Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Commonly used solvents include ethanol and acetonitrile, while catalysts like copper salts may be employed to facilitate the reaction.
化学反応の分析
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or the ethylsulfanyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be carried out in the presence of a base like sodium hydroxide.
科学的研究の応用
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in the production of specialty chemicals.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction and metabolic pathways, disrupting the normal functioning of cells and leading to therapeutic effects.
類似化合物との比較
5-(2-Chlorophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(2-Chlorophenyl)-1H-1,2,4-triazole and 3-(ethylsulfanyl)-1H-1,2,4-triazole share structural similarities but differ in their substituents.
Uniqueness: The presence of both the chlorophenyl and ethylsulfanyl groups in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
特性
CAS番号 |
80590-36-9 |
|---|---|
分子式 |
C10H10ClN3S |
分子量 |
239.73 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3S/c1-2-15-10-12-9(13-14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,13,14) |
InChIキー |
VKXLNSGXIICFEP-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NNC(=N1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
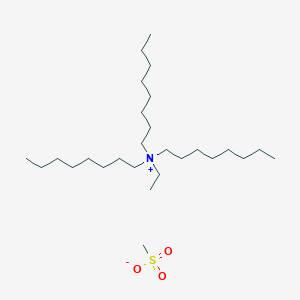

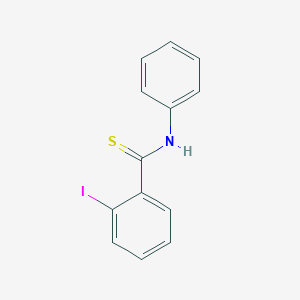
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
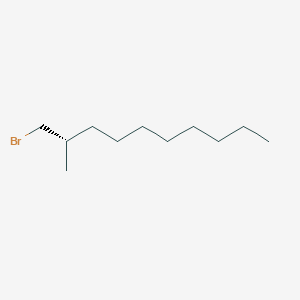
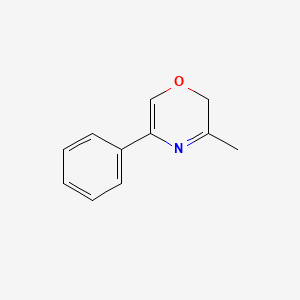




![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

